molecular formula C21H22N2O2 B1202495 N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide CAS No. 332358-01-7

N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide

Cat. No. B1202495
M. Wt: 334.4 g/mol
InChI Key: YYPIRLSZECYZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide is an aromatic amide.

Scientific Research Applications

Radioligand Development for PET Imaging

N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide derivatives have been explored for developing radioligands suitable for positron emission tomography (PET) imaging. Specifically, compounds such as N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide have shown potential for noninvasive assessment of peripheral benzodiazepine type receptors in vivo with PET. This has implications for diagnosing and monitoring various medical conditions (Matarrese et al., 2001).

Diuretic and Hypertension Treatment

Compounds related to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, such as 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been identified for their strong diuretic properties. These compounds can potentially be used in new remedies for hypertension, as shown in their polymorphic modifications and structural analysis (Shishkina et al., 2018).

Antibacterial and Antifungal Agents

Quinoxaline derivatives, including those with a structure similar to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, have been synthesized and evaluated for their antibacterial and antifungal activities. One such compound showed significant efficacy against Aspergillus fumigatus and Streptococcus pneumonia (Soliman, 2013).

Synthesis in Ionic Liquids

The synthesis of related quinoline compounds has been explored using ionic liquids as catalysts. This includes the synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, demonstrating innovative approaches to the synthesis of complex organic compounds (Yuan Jia-chen, 2014).

Pharmacological Evaluation for Analgesic and Anti-inflammatory Properties

Quinazolin-4(3H)-ones derivatives, structurally related to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, have been synthesized and investigated for their analgesic and anti-inflammatory activities. This research offers insights into potential therapeutic applications of such compounds (Alagarsamy & Murugesan, 2007).

In Vitro Metabolism Studies

Studies have been conducted on the in vitro metabolism of compounds similar to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, using liver microsomes and techniques like HPLC and mass spectrometry. Such studies are crucial for understanding the metabolic pathways and potential therapeutic applications of these compounds (Choi et al., 2001).

properties

CAS RN

332358-01-7

Product Name

N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(2-methylpropyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H22N2O2/c1-14(2)12-16-13-19(18-6-4-5-7-20(18)22-16)21(24)23-15-8-10-17(25-3)11-9-15/h4-11,13-14H,12H2,1-3H3,(H,23,24)

InChI Key

YYPIRLSZECYZHW-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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